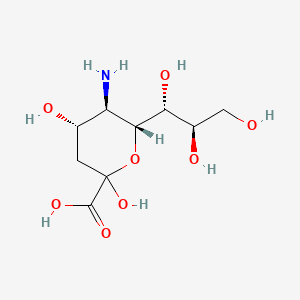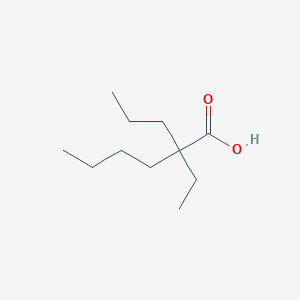
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure. The presence of a methoxy group at the 6-position and a nitro group at the 7-position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Cyclization: The amino group can then be cyclized with appropriate reagents to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline.
Reduction: Formation of 6-(Methyloxy)-7-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Lacks the nitro group and has different biological activities.
7-Nitroquinoline: Lacks the methoxy group and has different chemical properties.
6-Hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline: An oxidized derivative with different reactivity.
Uniqueness
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h5-6,11H,2-4H2,1H3 |
InChIキー |
VPMMUPQGJLEFIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCCN2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine](/img/structure/B8602615.png)
![6-Bromo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8602619.png)

![Ethyl [(1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B8602629.png)
![Acetamide, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)-](/img/structure/B8602631.png)

![Racemic 3,3,6-trimethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane](/img/structure/B8602648.png)

![2-[(5-Amino-2-methoxyphenyl)amino]ethanol](/img/structure/B8602663.png)

![[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate](/img/structure/B8602676.png)


